molecular formula C13H14N2O2 B13973450 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone

1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone

Cat. No.: B13973450
M. Wt: 230.26 g/mol
InChI Key: HVUIVTRGLLJRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1H-pyrazole-4-carboxylic acid.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxaldehyde.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-methanol.

    Oxidation: Finally, the methanol derivative is oxidized using an oxidizing agent such as pyridinium chlorochromate to produce this compound

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: Lacks the methyl group on the pyrazole ring.

    1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol: Contains a methanol group instead of an ethanone group

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]ethanone

InChI

InChI=1S/C13H14N2O2/c1-10(16)12-7-14-15(9-12)8-11-3-5-13(17-2)6-4-11/h3-7,9H,8H2,1-2H3

InChI Key

HVUIVTRGLLJRJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.